4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine is a complex organic compound that features a morpholine ring substituted with a thiazole ring, which is further substituted with chlorobenzenesulfonyl and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a haloketone under acidic conditions.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the reaction of the thiazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Addition of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the intermediate with methanesulfonyl chloride under basic conditions.
Formation of the Morpholine Ring: The final step involves the cyclization of the intermediate with a suitable amine to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or catalysts such as iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. The thiazole ring may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A simpler compound with similar reactivity but lacking the thiazole and morpholine rings.
Methanesulfonyl chloride: Another related compound that shares the methanesulfonyl group but lacks the complex ring structure.
Uniqueness
4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine is unique due to its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties. This complexity allows for a wide range of applications and interactions that simpler compounds cannot achieve.
Properties
Molecular Formula |
C16H19ClN2O5S3 |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C16H19ClN2O5S3/c1-10-8-19(9-11(2)24-10)15-14(18-16(25-15)26(3,20)21)27(22,23)13-6-4-12(17)5-7-13/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
GBALTJRXBRPOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.